2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
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Overview
Description
2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic compound that features both azetidine and amino acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxycarbonyl Group: This step involves the protection of the azetidine nitrogen using benzyloxycarbonyl chloride under basic conditions.
Attachment of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amino group, often using tert-butoxycarbonyl anhydride in the presence of a base.
Formation of Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions may target the azetidine ring or the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at various positions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-aminoacetic acid
- 2-(1-((tert-Butoxycarbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
Uniqueness
The unique combination of the benzyloxycarbonyl and tert-butoxycarbonyl groups in 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid provides distinct chemical properties, such as enhanced stability and specific reactivity, which may not be present in similar compounds.
Properties
Molecular Formula |
C18H24N2O6 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylmethoxycarbonylazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14(15(21)22)13-9-20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22) |
InChI Key |
UETTUZDHPHDYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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